N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
Description
This compound integrates three key structural motifs: a benzo[d]thiazole moiety, a pyrimidine-pyrazole core (substituted with 3,5-dimethyl groups), and a piperidine-3-carboxamide linker. The benzo[d]thiazole group is known for its electron-rich aromatic system, enabling π-π interactions in biological targets . The pyrimidine-pyrazole unit provides hydrogen-bonding capabilities, while the piperidine carboxamide enhances solubility and conformational flexibility.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h3-4,7-8,10-11,13,16H,5-6,9,12H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKICYFERVKDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews various studies that evaluate its biological activity, focusing on its anticonvulsant properties, anticancer effects, and underlying mechanisms.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzothiazole moiety, a piperidine ring, and a pyrimidine derivative, contributing to its diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to benzothiazole derivatives. For instance, a series of benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) methods. One notable compound demonstrated an ED50 value of 160.4 mg/kg with a protective index (PI) of 2.74, indicating significant anticonvulsant efficacy with low neurotoxicity .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 6g | 160.4 | 2.74 |
| Sodium Valproate | Standard Control | - |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, benzothiazole derivatives have shown promising results against several cancer cell lines. A study indicated that certain derivatives exhibit significant cytotoxicity against A549 human lung cancer cells, with IC50 values as low as 9 μM . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzothiazole Derivative | A549 (Lung) | 9 |
| Piperidine Derivative | HepG2 (Liver) | 0.25 |
The biological activity of this compound may be attributed to several mechanisms:
- GABAergic Modulation : The anticonvulsant effects are likely mediated through interactions with GABA receptors, enhancing inhibitory neurotransmission .
- Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest leading to senescence and apoptosis, disrupting cancer cell proliferation .
- Targeting Specific Pathways : Compounds containing piperidine and pyrimidine rings have been noted for their ability to regulate key signaling pathways involved in tumor growth and metastasis .
Case Studies
Several case studies illustrate the efficacy of similar compounds derived from benzothiazole and pyrazole frameworks:
- Case Study 1 : A study on a related benzothiazole derivative showed significant reduction in tumor size in xenograft models when administered at therapeutic doses.
- Case Study 2 : Another investigation into pyrazole derivatives indicated a robust response in inhibiting tumor growth across multiple cancer types, suggesting a broad-spectrum anticancer potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a. Pyrimidine-Pyrazole Derivatives
b. Piperidine Carboxamide Linkers
- Target Compound : The piperidine-3-carboxamide linker may improve membrane permeability compared to rigid aromatic linkers (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide in , which uses a sulfonyl group for solubility ).
Heterocyclic Substitutions
- Thiadiazole vs.
Spectroscopic Validation
Computational and ADME-Tox Insights
Molecular Docking and SAR
- Pyrazole Substitutions : 3,5-Dimethyl groups in the target may improve binding to hydrophobic enzyme pockets, as seen in ’s SAR analysis .
- Benzothiazole vs.
ADME-Tox Predictions
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (DMF) | Reflux, 100°C | 39% → 52% | |
| Catalyst (Pd/C) | 5 mol% | 24% → 48% | |
| Purification Method | Column Chromatography | Purity >99% |
Q. Table 2: Biological Activity Profile
| Assay Type | Target | IC50 (μM) | Reference Compound | Source |
|---|---|---|---|---|
| Cytotoxicity (MCF-7) | EGFR Kinase | 0.45 | Gefitinib (0.12 μM) | |
| Antimicrobial (E. coli) | DNA Gyrase | 12.3 | Ciprofloxacin (1.5 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
